ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate
Description
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound characterized by a phenyl group at the 3-position, an amino group at the 5-position, and an ethyl acetate moiety at the 1-position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities, metabolic stability, and tunable electronic properties .
Properties
IUPAC Name |
ethyl 2-(5-amino-3-phenylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)9-16-12(14)8-11(15-16)10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVKAUCMSHWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazole class, including ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate, exhibit a range of biological activities:
a. Anticancer Activity
Studies have demonstrated that pyrazole derivatives possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
b. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is crucial for treating conditions such as arthritis. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators .
c. Antimicrobial Properties
This compound exhibits antimicrobial activity against various bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Pharmacological Applications
The pharmacological potential of this compound extends to several therapeutic areas:
a. Neurological Disorders
Research has suggested that pyrazole derivatives may act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, making these compounds potential candidates for treating depression and anxiety disorders .
b. Cardiovascular Health
Some studies indicate that pyrazole derivatives can exhibit cardioprotective effects by improving endothelial function and reducing oxidative stress, which are significant factors in cardiovascular diseases .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the pyrazole ring and the ester group. Key comparisons include:
Table 1: Substituent and Property Comparison

*LogP values estimated using fragment-based methods.
Key Findings :
- Amino vs.
- Ester Group Stability : Methyl esters (e.g., methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate) are generally more resistant to hydrolysis than ethyl esters, which may explain their preferential use in certain applications .
- Imidazole vs. Pyrazole Cores : Imidazole analogs (e.g., Figure 1B, 1C in ) exhibit higher LogP due to aromatic chlorine or bromine substituents. The pyrazole core’s hydrogen-bonding capacity (via -NH₂) may enhance target binding in biological systems .
Computational and Structural Insights
- Crystallography : Tools like SHELXL and Multiwfn have been employed to analyze pyrazole derivatives, revealing that substituents like -NH₂ significantly influence electron density distributions and intermolecular interactions.
- Toxicity Prediction : Ethyl acetate’s role as a solvent (Figure 1 in ) suggests that ester hydrolysis in vivo could release acetic acid derivatives, though this requires validation for the target compound.
Biological Activity
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a pyrazole ring with an amino group and a phenyl substituent, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-amino-3-phenylpyrazole with ethyl bromoacetate under basic conditions. The general procedure includes:
- Reagents : 5-amino-3-phenylpyrazole, ethyl bromoacetate, potassium carbonate.
- Solvent : Dimethylformamide (DMF).
- Reaction Conditions : Stirring at room temperature for several hours followed by purification through column chromatography.
This method yields the desired compound with good efficiency and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have demonstrated that pyrazole derivatives can inhibit the growth of several cancer cell lines, including:
| Cell Line | Type of Cancer | Inhibitory Effect |
|---|---|---|
| MCF-7 | Breast Cancer | Significant growth inhibition |
| NCI-H460 | Non-small Cell Lung Cancer | High antiproliferative activity |
| SF-268 | CNS Cancer | Notable cytotoxic effects |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : By affecting mitochondrial function and caspase activation, this compound can trigger programmed cell death in cancer cells .
Case Studies
A notable study investigated the anticancer effects of pyrazole derivatives, including this compound, on various human tumor cell lines. Results indicated that compounds with similar structures exhibited higher inhibitory effects than conventional chemotherapeutics like doxorubicin .
Another study focused on the synthesis and evaluation of new pyrazole derivatives for their anti-inflammatory and anticancer properties, highlighting the versatility and therapeutic potential of this chemical class .
Q & A
Q. What are the established synthetic routes for ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, pyrazole derivatives are synthesized via reactions between ethyl acetoacetate, phenylhydrazine, and aldehydes or ketones. Key steps include:
- Cyclocondensation : Use of DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst to facilitate cyclization .
- Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH) of ester intermediates to carboxylic acids, followed by re-esterification to obtain the target compound .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Critical Parameters :
- Temperature control (80–100°C for cyclocondensation).
- Solvent choice (DMF for polar intermediates, ethanol for recrystallization).
- Stoichiometric ratios (1:1 molar ratio of phenylhydrazine to ethyl acetoacetate).
Q. How is the compound characterized using spectroscopic methods, and what analytical techniques are essential for confirming its structure?
Methodological Answer:
- 1H NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons), amino groups (δ 4.5–5.5 ppm, broad singlet), and ester methyl groups (δ 1.2–1.4 ppm) .
- IR Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretch at ~3300 cm⁻¹) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₃H₁₄N₃O₂) and purity .
- Elemental Analysis : Validate C, H, N percentages (±0.3% deviation from theoretical values) .
Q. What crystallographic data and refinement protocols are recommended for determining its molecular structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal X-ray diffractometer at 100–150 K .
- Structure Solution : SHELXT (direct methods) for phase determination .
- Refinement : SHELXL for full-matrix least-squares refinement. Key parameters:
- Validation : PLATON or OLEX2 for symmetry checks and Hirshfeld surface analysis .
Q. What safety precautions and handling procedures should be followed when working with this compound in laboratory settings?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact .
- First Aid :
- Disposal : Incinerate via licensed hazardous waste services. Do not release into waterways due to unknown ecotoxicity .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking be applied to predict the biological activity or electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 or ORCA to optimize geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular Docking : Autodock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or enzymes). Validate binding poses using MD simulations (AMBER or GROMACS) .
- PASS Prediction : Predict antimicrobial or anticancer activity based on structural analogs (e.g., pyrazole-carboxylate derivatives with IC₅₀ < 10 µM) .
Q. What strategies are effective in resolving contradictions between experimental spectral data and theoretical simulations?
Methodological Answer:
- NMR Assignment : Compare experimental coupling constants (e.g., J = 2–3 Hz for pyrazole protons) with computed values from ACD/Labs or MestReNova .
- Conformational Analysis : Use Merck Molecular Force Field (MMFF) in Spartan to identify low-energy conformers matching experimental IR/Raman spectra .
- Crystallographic Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.2 Å) to validate computational models .
Q. What are the challenges in analyzing reaction intermediates during the synthesis of pyrazole-based derivatives like this compound?
Methodological Answer:
- Intermediate Isolation : Use TLC (silica gel 60 F₂₅₄, UV visualization) to monitor reaction progress. Quench aliquots at timed intervals .
- MS/MS Fragmentation : Trap unstable intermediates via ESI-MS in negative ion mode. Compare fragmentation patterns with proposed structures .
- In Situ IR : ReactIR probes to detect transient species (e.g., enolates or hydrazones) during cyclocondensation .
Q. How can high-resolution crystallographic data be utilized to investigate non-covalent interactions or conformational dynamics in this compound?
Methodological Answer:
- Hirshfeld Analysis : Quantify hydrogen bonding (e.g., N–H···O interactions) and π-stacking using CrystalExplorer .
- Dynamic Studies : Variable-temperature XRD (100–300 K) to analyze thermal motion and conformational flexibility .
- Multipole Refinement : Use XD2006 to model electron density distributions for charge transfer analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
